molecular formula C6H3BrF2S B12838156 2-Bromo-3,5-difluorobenzenethiol CAS No. 1349718-49-5

2-Bromo-3,5-difluorobenzenethiol

Cat. No.: B12838156
CAS No.: 1349718-49-5
M. Wt: 225.06 g/mol
InChI Key: XWSOACIXGSWOHI-UHFFFAOYSA-N
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Description

2-Bromo-3,5-difluorobenzenethiol: is an organic compound with the molecular formula C6H3BrF2S It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and fluorine atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the following steps:

    Bromination: Benzenethiol is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the desired position on the benzene ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride (HF) or a more selective reagent like Selectfluor. This step introduces the fluorine atoms at the 3 and 5 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Continuous Flow Reactors: Utilizing continuous flow reactors for bromination and fluorination reactions to ensure consistent product quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-difluorobenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., H2O2, KMnO4), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Various substituted benzenethiol derivatives.

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Dehalogenated benzenethiol derivatives.

Scientific Research Applications

2-Bromo-3,5-difluorobenzenethiol has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of advanced materials such as polymers and liquid crystals due to its unique electronic properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-difluorobenzenethiol involves its interaction with specific molecular targets:

    Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring make the compound susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the ring.

    Thiol Group Reactivity: The thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,5-difluorobenzotrifluoride: Similar structure but with a trifluoromethyl group instead of a thiol group.

    2-Bromo-4,5-difluorobenzenethiol: Similar structure but with fluorine atoms at different positions.

    2-Bromo-3,5-dichlorobenzenethiol: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

2-Bromo-3,5-difluorobenzenethiol is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Properties

CAS No.

1349718-49-5

Molecular Formula

C6H3BrF2S

Molecular Weight

225.06 g/mol

IUPAC Name

2-bromo-3,5-difluorobenzenethiol

InChI

InChI=1S/C6H3BrF2S/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H

InChI Key

XWSOACIXGSWOHI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)S)F

Origin of Product

United States

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